molecular formula C20H26N4O3 B5554535 2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one

2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one

Cat. No.: B5554535
M. Wt: 370.4 g/mol
InChI Key: KMCVYULSXQUQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.20049070 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiestrogen Properties

  • Estrogen Receptor Binding: The compound's analogues were evaluated for their affinity for the estrogen receptor and antiestrogen specific binding sites. Para-substituted ethers, particularly the 2-piperidinoethoxy analogue, demonstrated effective antiestrogen properties, surpassing tamoxifen in rodent models. This positions these compounds as potential candidates for antiestrogen therapies (Sharma et al., 1990).

Antioxidant Properties

  • Chain-Breaking Antioxidants: Derivatives of the compound, specifically 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, have been synthesized and studied for their antioxidant properties. Some derivatives were identified as highly effective phenolic chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004).

Pharmacological Studies

  • Orexin Receptor Antagonism: A derivative of the compound, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, was evaluated in a binge-eating model in rats. The study suggested the potential of OX1R mechanisms in controlling binge eating, indicating the therapeutic relevance of such compounds (Piccoli et al., 2012).

Synthesis and Reactivity

  • Heterocyclic Chemistry: The compound's derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its versatility in organic synthesis. This includes the synthesis of benzothiophenes, which have shown antitumor and antioxidant activities (Bialy & Gouda, 2011).
  • Urokinase Receptor Targeting: In a study targeting the urokinase receptor, derivatives of the compound showed potential in inhibiting breast cancer metastasis. This highlights the compound's application in cancer research (Wang et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyridazin-3(2H)-ones have been found to exhibit anti-tubercular activity, for example .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Some pyridazin-3(2H)-ones have been found to be non-toxic to human cells .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this class of compounds is likely to continue to be a focus of research in medicinal chemistry . The compound you mentioned could potentially be explored for various therapeutic applications, depending on its specific biological activities.

Properties

IUPAC Name

5-(dimethylamino)-2-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-22(2)17-12-19(25)24(21-13-17)14-20(26)23-10-8-18(9-11-23)27-15-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCVYULSXQUQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.